

A Technical Guide to Diethyl Oxalacetate for Researchers and Drug Development Professionals

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Introduction

Diethyl oxalacetate is a versatile organic compound with significant applications in chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive β-keto ester moiety, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth overview of **diethyl oxalacetate**, including its chemical identity, physicochemical properties, synthesis, and key applications relevant to researchers and drug development professionals.

Chemical Identity

There are two common forms of this compound available commercially, each with a distinct CAS number and IUPAC name: **diethyl oxalacetate** and its sodium salt.



| Identifier | Diethyl Oxalacetate | Diethyl Oxalacetate Sodium Salt |
|-------------------|---|---|
| IUPAC Name | diethyl 2-oxobutanedioate[1] | sodium 1,4-diethoxy-1,4- dioxobut-2-en-2-olate |
| CAS Number | 108-56-5[1] | 40876-98-0 |
| Synonyms | Diethyl 2-oxosuccinate, Ethyl oxalacetate[1] | Sodium diethyl oxalacetate, Diethyl oxosuccinate sodium salt, Oxalacetic acid diethyl ester sodium salt |
| Molecular Formula | C ₈ H ₁₂ O ₅ [1] | C8H11NaO5[2] |
| Molecular Weight | 188.18 g/mol [1] | 210.16 g/mol [2] |

Physicochemical Properties

The physical and chemical properties of **diethyl oxalacetate** and its sodium salt are summarized below. These properties are crucial for their handling, storage, and application in various experimental setups.

| Property | Diethyl Oxalacetate | Diethyl Oxalacetate Sodium Salt |
|---------------|---|---|
| Appearance | Colorless to light yellow oily liquid[1][3] | White to light yellow or light orange crystalline powder[2] |
| Boiling Point | 87 °C at 1 mmHg[3] | Not applicable |
| Melting Point | Not applicable | 188-190 °C (decomposes) |
| Density | 1.14 g/cm ³ [3] | Not available |
| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene[3] [4] | Slightly soluble in water[5] |
| рКа | 8.01 ± 0.46 (Predicted)[3] | Not available |



Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **diethyl oxalacetate**. While full spectra are available in databases such as SpectraBase, key spectral information is summarized below.

| Spectroscopy | Data for Diethyl Oxalacetate and its Sodium Salt |
|---------------------|---|
| ¹ H NMR | Spectra are available in online databases. For the sodium salt in DMSO-d6, characteristic peaks for the ethyl groups (triplet and quartet) and the vinyl proton are expected.[6] |
| ¹³ C NMR | Spectra are available online. For the sodium salt in D ₂ O, signals corresponding to the carbonyl carbons of the ester and keto groups, the vinyl carbons, and the ethyl carbons would be observed.[7] |
| Infrared (IR) | FT-IR spectra are available.[8] Characteristic absorption bands would include those for C=O stretching (ester and ketone), C=C stretching, and C-O stretching. |
| Mass Spectrometry | Electron impact mass spectrometry would likely show fragmentation patterns corresponding to the loss of ethoxy and carbonyl groups.[9][10] |

Synthesis of Diethyl Oxalacetate

The most common method for the synthesis of **diethyl oxalacetate** is the Claisen condensation of diethyl oxalate and ethyl acetate using a strong base, such as sodium ethoxide, as a catalyst.[4]

Experimental Protocol: Claisen Condensation

Materials:



- Diethyl oxalate
- Ethyl acetate
- Sodium ethoxide
- Anhydrous ethanol
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (dilute)
- Anhydrous sodium sulfate
- Ethyl acetate (for extraction)

Procedure:

- Reaction Setup: In a dry reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of anhydrous tetrahydrofuran (THF) and ethyl acetate is prepared.[4]
- Catalyst Activation: Sodium ethoxide is added to the reaction mixture, which is then heated to reflux for a period to activate the catalyst.[4]
- Condensation: Diethyl oxalate is added dropwise to the refluxing mixture. The reaction is continued at reflux for several hours to form the sodium salt of **diethyl oxalacetate**.[4]
- Acidification: After the reaction is complete, the mixture is cooled to room temperature. Dilute hydrochloric acid is then added to neutralize the mixture and convert the sodium salt to the free ester.[4]
- Extraction and Purification: The product is extracted with ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.[4]

Reaction Mechanism: Claisen Condensation

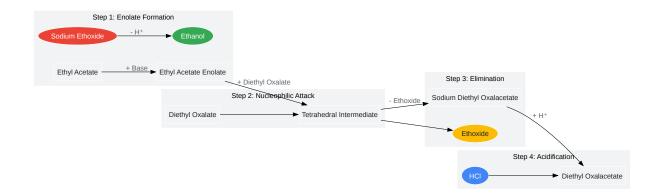


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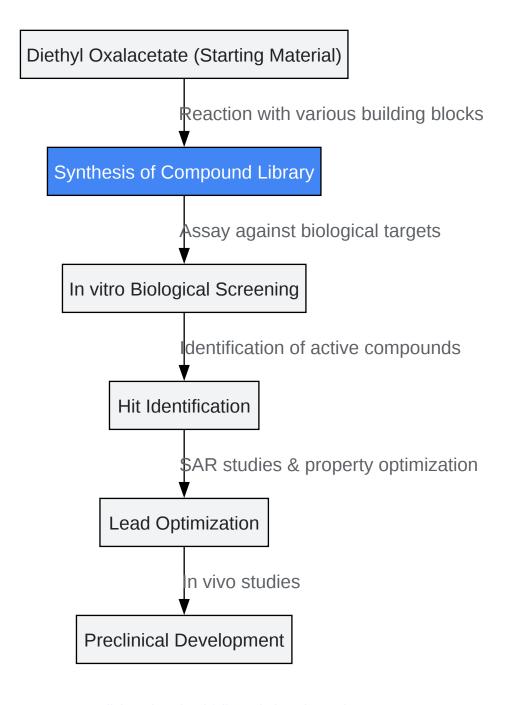
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The Claisen condensation proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of diethyl oxalate.









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